3,7-Dioxabicyclo[4.1.0]heptane
Overview
Description
3,7-Dioxabicyclo[4.1.0]heptane is a chemical compound with the CAS Number: 286-22-6 . It has a molecular weight of 100.12 . The IUPAC name for this compound is 3,7-dioxabicyclo[4.1.0]heptane . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for 3,7-Dioxabicyclo[4.1.0]heptane is 1S/C5H8O2/c1-2-6-3-5-4(1)7-5/h4-5H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3,7-Dioxabicyclo[4.1.0]heptane is an oil . It is stored at freezer temperatures . The compound has a molecular weight of 100.12 .Scientific Research Applications
Polymerization and Material Synthesis
3,7-Dioxabicyclo[4.1.0]heptane has significant applications in the field of polymerization and material synthesis. For example, Hall et al. (2007) explored the synthesis and polymerization of dioxabicyclo[2.2.1]heptanes, a related compound, showing their potential in creating polymers with moderate molecular weights and rubber-like properties (Hall, Deblauwe, Carr, Rao, & Reddy, 2007). Riveira, La-Venia, and Mischne (2008) reported a method for synthesizing dioxabicyclo[2.2.1] heptane derivatives from trioxane precursors, highlighting their use in constructing epoxy-bridged frameworks (Riveira, La-Venia, & Mischne, 2008).
Spectroscopic Studies and Crystallography
Dioxabicyclo compounds, including variants of 3,7-Dioxabicyclo[4.1.0]heptane, are often used in spectroscopic studies and crystallography. Gaoni (1968) discussed the nuclear magnetic resonance (NMR) spectra of substituted 2,7-dioxabicyclo[2.2.1]heptanes, revealing insights into their chemical structure and properties (Gaoni, 1968). Palin et al. (2002) investigated the crystal structures of organic molecules including 7oxabicyclo[2.2.1]heptane, which is structurally related to 3,7-Dioxabicyclo[4.1.0]heptane, providing valuable data on their solid-state phase transitions (Palin, Fitch, Brunelli, Wright, & Mora, 2002).
Organic Synthesis and Chemical Reactions
3,7-Dioxabicyclo[4.1.0]heptane is also crucial in organic synthesis. Takahashi and Kishi (1988) synthesized a model compound of prostaglandin endoperoxide using a dioxabicyclo[2.2.1]heptane derivative, showing its relevance in mimicking bioconversion processes (Takahashi & Kishi, 1988). Albertini et al. (1997) utilized a dioxabicyclo[2.2.1]heptane derivative in the synthesis of substituted hexahydroazepine and 7-azabicyclo[2.2.1]heptane ring systems, demonstrating its application in asymmetric synthesis (Albertini, Barco, Benetti, Risi, Pollini, & Zanirato, 1997).
Gas Hydrate Research
Interestingly, oxabicyclic compounds like 3,7-Dioxabicyclo[4.1.0]heptane are studied as promoters for gas hydrates. Seol, Shin, and Park (2020) investigated oxabicyclic compounds as novel promoters for gas hydrates, highlighting their potential in engineering andscientific research fields. They found that these compounds can significantly improve the thermodynamic stability of gas hydrate systems (Seol, Shin, & Park, 2020).
Chemical Communication in Insect Species
Dioxabicyclo compounds, including those similar to 3,7-Dioxabicyclo[4.1.0]heptane, have been identified as important volatile signals in chemical communication systems among various insect species. Francke and Schrõder (1997) discussed the role of bicyclic acetals like dioxabicyclo[2.2.1]heptane in the communication systems of bark beetles, weevils, and moths, emphasizing their biological significance (Francke & Schrõder, 1997).
Safety And Hazards
properties
IUPAC Name |
3,7-dioxabicyclo[4.1.0]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-6-3-5-4(1)7-5/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDSKVZBNGTARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475944 | |
Record name | 3,7-dioxabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dioxabicyclo[4.1.0]heptane | |
CAS RN |
286-22-6 | |
Record name | 3,7-dioxabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dioxabicyclo[4.1.0]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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